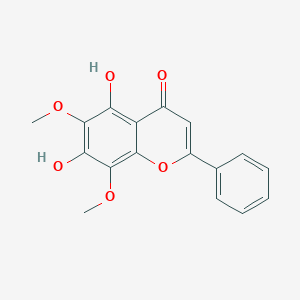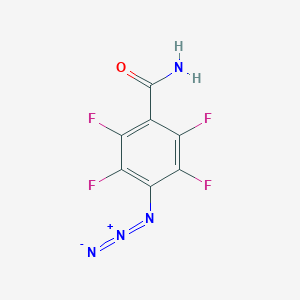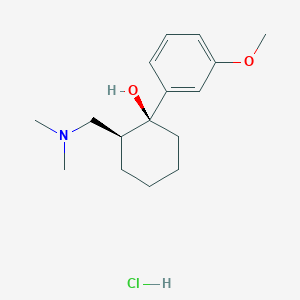
(-)-Tramadol Hydrochloride
Descripción general
Descripción
(-)-Tramadol Hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of Tramadol, meaning it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective for pain relief.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol Hydrochloride typically involves the following steps:
Mannich Reaction: The initial step involves a Mannich reaction between cyclohexanone, formaldehyde, and dimethylamine to form a Mannich base.
Reduction: The Mannich base is then reduced using a reducing agent such as sodium borohydride to yield the racemic mixture of Tramadol.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving the formation of diastereomeric salts with chiral acids.
Hydrochloride Formation: The final step involves converting the resolved (-)-Tramadol into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Tramadol Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: (-)-Tramadol Hydrochloride is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology:
Neurotransmitter Studies: It is used in research to study the effects of neurotransmitter reuptake inhibition.
Medicine:
Pain Management: Widely used in clinical research for developing new pain management therapies.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Pharmaceutical Manufacturing: Used in the production of pain relief medications.
Mecanismo De Acción
Opioid Receptor Agonism: (-)-Tramadol Hydrochloride binds to the μ-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and providing pain relief.
Inhibition of Norepinephrine and Serotonin Reuptake: It inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing their analgesic effects.
Molecular Targets and Pathways:
μ-Opioid Receptors: Primary target for its analgesic effects.
Norepinephrine and Serotonin Transporters: Inhibition leads to increased neurotransmitter levels.
Comparación Con Compuestos Similares
Tramadol: The racemic mixture containing both enantiomers.
Oxycodone: Another opioid analgesic with a different chemical structure but similar pain-relieving properties.
Hydrocodone: Similar to oxycodone, used for pain relief and cough suppression.
Uniqueness:
Dual Mechanism: Unlike many other opioids, (-)-Tramadol Hydrochloride has a dual mechanism of action, making it effective for both nociceptive and neuropathic pain.
Lower Abuse Potential: It has a lower potential for abuse compared to other opioids like oxycodone and hydrocodone, making it a safer option for long-term pain management.
Propiedades
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-KUARMEPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0 | |
| Record name | tramadol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



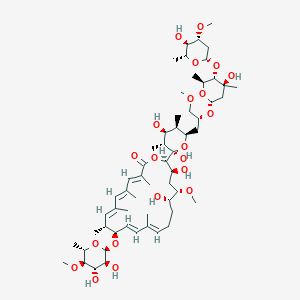

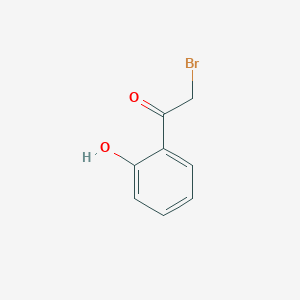
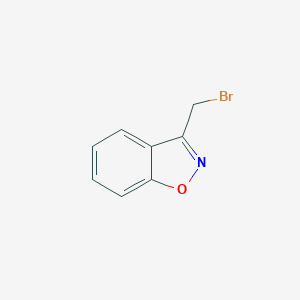
![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)
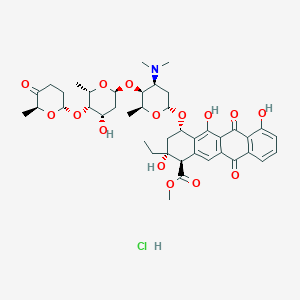
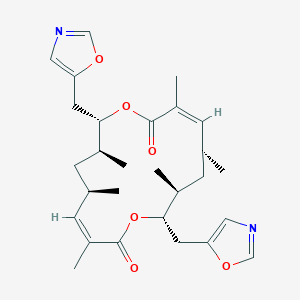
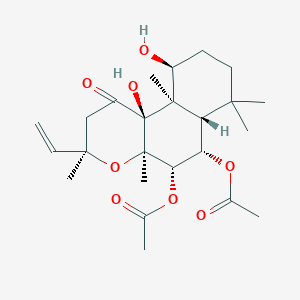
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

